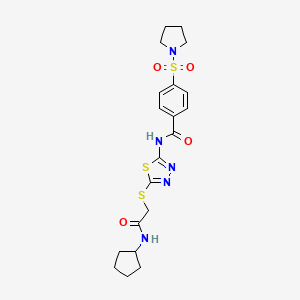

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

This compound features a 1,3,4-thiadiazole core linked to a benzamide moiety modified with a pyrrolidine sulfonyl group and a cyclopentylamino-acetylthio side chain. The thiadiazole ring is known for its electron-deficient nature, enabling interactions with biological targets, while the sulfonyl and amide groups enhance solubility and hydrogen-bonding capacity . The cyclopentylamino group introduces lipophilicity and conformational rigidity, which may influence receptor binding kinetics .

Properties

IUPAC Name |

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S3/c26-17(21-15-5-1-2-6-15)13-30-20-24-23-19(31-20)22-18(27)14-7-9-16(10-8-14)32(28,29)25-11-3-4-12-25/h7-10,15H,1-6,11-13H2,(H,21,26)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSJBYZHQCXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Attachment of the Cyclopentylamino Group: This step involves the reaction of the thiadiazole intermediate with cyclopentylamine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of the Benzamide Moiety: The benzamide structure is introduced through the reaction of the thiadiazole intermediate with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid, again using coupling agents and bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring and the sulfonyl group.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit promising anticancer properties. For instance, derivatives containing thiadiazole structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico evaluations have shown potential for anti-inflammatory activity, making it a candidate for further development as a therapeutic agent against inflammatory diseases .

Antimicrobial Properties

Compounds with similar structural features have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the thiazole and sulfonamide groups is thought to enhance this activity through various mechanisms, including disruption of bacterial cell wall synthesis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Evaluation

A study published in Molecules evaluated various thiadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the thiadiazole ring enhanced cytotoxicity, leading researchers to explore structure-activity relationships (SAR) further .

Case Study 2: Anti-inflammatory Research

In another investigation focusing on anti-inflammatory applications, derivatives of this compound were tested for their efficacy in inhibiting 5-lipoxygenase activity in vitro. The results showed a significant reduction in leukotriene production, suggesting potential therapeutic benefits for conditions such as asthma and rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it could act by binding to a particular enzyme or receptor, inhibiting or modulating its activity. The thiadiazole ring and the sulfonyl group are likely key to its interaction with biological molecules, potentially affecting pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Comparisons

- Thiadiazole vs. Thiazolidinone (): The target compound’s 1,3,4-thiadiazole core is more rigid and electron-deficient compared to the thiazolidin-4-one ring in . This difference may reduce metabolic degradation of the thiadiazole derivatives while enhancing π-π stacking with aromatic residues in enzymes .

- However, the pyrrolidine sulfonyl group balances this with polar interactions, a feature absent in the simpler benzamide derivatives of .

Biological Activity

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHNOS

Molecular Weight : 445.6 g/mol

CAS Number : 893945-23-8

The compound features a thiadiazole ring and a pyrrolidine sulfonamide moiety, both known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated a median inhibitory concentration (IC) of approximately 10.10 µg/mL .

- Mechanism of Action : The mechanism involves inducing cell cycle arrest at the S and G2/M phases and increasing the Bax/Bcl-2 ratio, which promotes apoptosis in cancer cells .

| Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 10.10 | Cell cycle arrest at S phase |

| HepG2 | 10.10 | Increased apoptosis via Bax/Bcl-2 ratio |

Antimicrobial Activity

The compound's antimicrobial properties have also been assessed:

- Antibacterial Activity : It exhibited good activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16–31.25 μg/mL .

- Antifungal Activity : Moderate antifungal activity was noted with MICs between 31.25–62.5 μg/mL .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiadiazole structure can significantly affect the biological activity of the compounds:

- Substituent Variations : Altering substituents on the thiadiazole ring or the attached benzamide can enhance potency.

- Hybridization Strategies : Combining different pharmacophores has led to increased selectivity and efficacy against cancer cells .

Case Studies

Several case studies illustrate the compound's potential:

- In a study focusing on hybrid compounds derived from thiadiazoles, this compound was synthesized and showed promising results against resistant cancer cell lines .

- Another investigation highlighted its effectiveness in inhibiting specific protein kinases involved in cell proliferation, particularly cyclin-dependent kinases (CDK4 and CDK6), making it a candidate for targeted cancer therapy .

Q & A

Q. What synthetic methodologies are established for constructing the 1,3,4-thiadiazole core in this compound, and what intermediates are critical?

The 1,3,4-thiadiazole core can be synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux, as demonstrated in analogous compounds (e.g., 4-phenyl butyric acid and N-phenylthiosemicarbazide heated to 90°C for 3 hours) . Key intermediates include sulfonamide precursors like N-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide, which undergo further functionalization via alkylation or acylation .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound’s synthesis?

DoE minimizes experimental iterations by systematically varying parameters (e.g., temperature, stoichiometry, solvent). For example, fractional factorial designs can identify critical factors influencing yield, while response surface methodology refines optimal conditions .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways and reducing trial-and-error synthesis?

Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates, enabling reaction path searches. Coupled with machine learning to analyze experimental data, this approach narrows optimal conditions (e.g., solvent polarity, catalyst selection) and validates mechanistic hypotheses .

Q. How do structural modifications (e.g., cyclopentylamino vs. alternative substituents) impact reactivity or biological activity?

Comparative studies on analogs (e.g., replacing cyclopentyl with piperazine) reveal steric and electronic effects:

Q. What methodologies resolve contradictions between computational predictions and experimental outcomes in synthesis?

Implement a feedback loop:

Q. How can reactor design principles enhance scalability while maintaining regioselectivity?

Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., POCl₃-mediated cyclization). Membrane separation technologies (e.g., nanofiltration) isolate intermediates, reducing side reactions .

Data Contradiction Analysis

Q. Why might experimental yields diverge from computational predictions for sulfonylation steps?

- Solvent effects : Simulations often assume ideal polar aprotic solvents (e.g., DMF), but trace moisture in lab-grade solvents can hydrolyze intermediates.

- Kinetic vs. thermodynamic control : Computations may favor thermodynamically stable products, while rapid precipitation in experiments traps kinetic intermediates .

Methodological Workflow Table

| Stage | Methodology | Key References |

|---|---|---|

| Synthesis | POCl₃-mediated cyclization | |

| Optimization | DoE with response surface methodology | |

| Computational Modeling | DFT reaction path searches | |

| Reactor Design | Continuous-flow systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.